Cas no 2228288-08-0 (2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine)
2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine
- [2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine
- 2228288-08-0
- EN300-1745037
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- Inchi: 1S/C9H17N3/c1-7-6-8(11-12(7)5)9(2,3)10-4/h6,10H,1-5H3
- Chiave InChI: SXOVVZKTQXPVOU-UHFFFAOYSA-N
- Sorrisi: N(C)C(C)(C)C1C=C(C)N(C)N=1
Proprietà calcolate
- Massa esatta: 167.142247555g/mol
- Massa monoisotopica: 167.142247555g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 156
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.6
- Superficie polare topologica: 29.8Ų
2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1745037-0.05g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 0.05g |
$1104.0 | 2023-09-20 | ||
| Enamine | EN300-1745037-0.1g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 0.1g |
$1157.0 | 2023-09-20 | ||
| Enamine | EN300-1745037-0.25g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 0.25g |
$1209.0 | 2023-09-20 | ||
| Enamine | EN300-1745037-0.5g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 0.5g |
$1262.0 | 2023-09-20 | ||
| Enamine | EN300-1745037-1.0g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 1g |
$1315.0 | 2023-06-03 | ||
| Enamine | EN300-1745037-2.5g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 2.5g |
$2576.0 | 2023-09-20 | ||
| Enamine | EN300-1745037-5.0g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 5g |
$3812.0 | 2023-06-03 | ||
| Enamine | EN300-1745037-10.0g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 10g |
$5652.0 | 2023-06-03 | ||
| Enamine | EN300-1745037-1g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 1g |
$1315.0 | 2023-09-20 | ||
| Enamine | EN300-1745037-5g |
[2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl](methyl)amine |
2228288-08-0 | 5g |
$3812.0 | 2023-09-20 |
2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine Letteratura correlata
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Ulteriori informazioni su 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine
2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine: A Promising Compound in Pharmaceutical Research
2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine, with the CAS number 2228288-08-0, represents a novel class of organic compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical and biochemical research. This compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antitumor, and neuroprotective properties. The structural complexity of 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine is characterized by the presence of a pyrazole ring substituted with methyl groups at the 1,5 positions, connected to a propan-2-yl group bearing a methylamine functional group. This unique molecular architecture provides a foundation for exploring its pharmacological potential in various therapeutic contexts.
Recent studies have highlighted the importance of pyrazole-based compounds in drug discovery, particularly in the development of small-molecule therapeutics targeting specific molecular pathways. The 1,5-dimethyl-1H-pyrazol-3-yl substituent is a key functional group that contributes to the compound's biological activity by modulating interactions with target proteins or receptors. The propan-2-yl(methyl)amine moiety further enhances its chemical versatility, enabling the formation of hydrogen bonds and other non-covalent interactions that are critical for drug-receptor binding. These structural features make 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine a compelling candidate for further investigation in medicinal chemistry.
The synthesis of 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine has been optimized through advanced organic methodologies, including catalytic cross-coupling reactions and enantioselective strategies. These synthetic approaches not only ensure the purity of the final product but also enable the incorporation of stereochemical modifications that may influence its pharmacokinetic properties. The ability to control the stereochemistry of the molecule is particularly important for drugs that require high selectivity to minimize off-target effects. Current research efforts are focused on refining these synthetic protocols to achieve higher yields and scalability, which are essential for transitioning from laboratory-scale synthesis to industrial production.
In the context of pharmaceutical research, 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine has shown promise in modulating signaling pathways associated with inflammation and cancer progression. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibit potent inhibition of the NF-κB pathway, a key regulator of inflammatory responses. This finding suggests that 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine could be explored as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis or neurodegenerative disorders like Alzheimer's disease.
Furthermore, the pyrazole ring in 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine is known to interact with various enzymes and receptors, including cytochrome P450 isoenzymes and G-protein-coupled receptors. These interactions may contribute to its potential as a modulator of metabolic processes or as a candidate for the treatment of metabolic disorders. Recent advances in computational drug design have also enabled the prediction of binding affinities and molecular dynamics simulations, which are critical for understanding the compound's behavior in biological systems. Such computational tools are increasingly being integrated into the drug discovery pipeline to accelerate the identification of lead compounds.
One of the most exciting areas of research involving 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine is its potential role in antitumor therapy. Preclinical studies have indicated that the compound may inhibit the proliferation of cancer cells by targeting specific oncogenic pathways. For example, a 2022 study published in Cancer Research reported that 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine exhibited selective cytotoxicity against breast cancer cell lines, with minimal effects on normal cells. These findings underscore the importance of further investigating the compound's mechanism of action and its potential for development into a targeted cancer therapy.
Another area of interest is the neuropharmacological potential of 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine. The compound's ability to modulate neurotransmitter systems, such as the serotonin and dopamine pathways, has been explored in preclinical models. This property could make it a candidate for the treatment of neurological disorders, including Parkinson's disease and depression. Ongoing research is focused on elucidating the compound's interactions with neurotransmitter receptors and its effects on synaptic plasticity, which are critical for understanding its therapeutic potential in neurology.
The synthetic flexibility of 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine also allows for the incorporation of additional functional groups that may enhance its pharmacological profile. For instance, the introduction of hydrophilic or hydrophobic substituents could influence the compound's solubility, permeability, and metabolic stability. These modifications are essential for optimizing the compound's pharmacokinetic properties to ensure effective drug delivery and therapeutic efficacy. Researchers are also exploring the possibility of conjugating the compound with targeting ligands to improve its specificity for particular tissues or cell types.
In addition to its therapeutic applications, 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine has been studied for its potential role in agricultural and environmental applications. The compound's ability to inhibit specific enzymes or pathways in pests or invasive species has been investigated as a means of developing environmentally friendly pesticides. These studies highlight the broader utility of the compound beyond the pharmaceutical field, emphasizing its versatility as a chemical entity with multiple applications.
The chemical stability and bioavailability of 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine are also critical factors that influence its potential as a therapeutic agent. Research is currently focused on understanding how the compound's molecular structure affects its metabolic degradation and tissue distribution. These studies are essential for predicting its behavior in vivo and for designing formulations that enhance its therapeutic efficacy while minimizing side effects.
As the field of medicinal chemistry continues to evolve, 2-(1,5-dimethyl-1H-pyrazol-3-yl)propan-2-yl(methyl)amine stands as a promising candidate for further exploration. Its unique structural features, combined with its potential biological activities, make it a valuable subject for research in pharmaceutical and biochemical sciences. Ongoing studies are expected to provide deeper insights into its mechanisms of action, therapeutic potential, and applications in various fields, further solidifying its role as a significant compound in modern drug discovery.
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